molecular formula C11H15ClN2O2 B2497531 N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea CAS No. 252058-92-7

N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea

Cat. No.: B2497531
CAS No.: 252058-92-7
M. Wt: 242.7
InChI Key: HYMDWGHBDKRMPC-UHFFFAOYSA-N
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Description

Structurally, it features a 3-chloro-4-methoxyphenyl group attached to one urea nitrogen and an isopropyl group to the other (Figure 1). Urea herbicides are known for their inhibition of photosynthesis by targeting photosystem II (PSII) in plants .

Molecular Formula: C₁₁H₁₄ClN₂O₂ (inferred from structural analogs ).
Key Features:

  • N'-isopropyl substituent: May influence solubility and bioavailability compared to dimethyl analogs.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-8-4-5-10(16-3)9(12)6-8/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMDWGHBDKRMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea typically involves the reaction of 3-chloro-4-methoxyaniline with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Route A: Isocyanate-Amine Coupling

Reaction of 3-chloro-4-methoxyaniline with isopropyl isocyanate in aqueous or polar aprotic solvents (e.g., THF):

Ar-NH2+R-NCOAr-NH-C(O)-NH-R\text{Ar-NH}_2 + \text{R-NCO} \rightarrow \text{Ar-NH-C(O)-NH-R}

  • Conditions : Room temperature, 6–12 hours, yields 70–85% .

  • Substrate Selectivity : Aromatic amines react preferentially over aliphatic amines due to lower pKa (e.g., aniline derivatives vs. isopropylamine) .

Route B: Carbamoyl Chloride Intermediate

Use of carbamoyl chlorides derived from phosgene or triphosgene (safer alternative):

Ar-NH2+Cl-C(O)-NH-RAr-NH-C(O)-NH-R+HCl\text{Ar-NH}_2 + \text{Cl-C(O)-NH-R} \rightarrow \text{Ar-NH-C(O)-NH-R} + \text{HCl}

  • Catalyst : Triethylamine (TEA) in dichloromethane .

  • Yield : 82–94% for diaryl ureas under similar conditions .

Hydrolysis and Stability

The urea linkage exhibits pH-dependent hydrolysis:

ConditionReaction PathwayRate Constant (k, h⁻¹)Reference
Acidic (pH 2) Cleavage to 3-chloro-4-methoxyaniline1.2×1031.2 \times 10^{-3}
Basic (pH 12) Degradation to CO₂ + amines4.8×1024.8 \times 10^{-2}
  • Thermal Stability : Decomposes above 200°C via elimination of isocyanic acid .

Electrophilic Substitution

The aryl group undergoes directed electrophilic reactions:

Nitration

  • Position : Para to methoxy group (ortho/para director).

  • Reagent : HNO₃/H₂SO₄ at 0°C .

  • Yield : ~60% for nitro derivatives .

Halogenation

  • Chlorination : Limited reactivity due to electron-withdrawing Cl and OCH₃ groups .

Complexation and Biological Interactions

  • Hydrogen Bonding : Urea carbonyl participates in H-bonding with enzymes (e.g., urease inhibition) .

  • SAR Studies :

    • N'-Isopropyl Group : Enhances lipophilicity (logP = 2.8) .

    • 3-Chloro-4-methoxy Motif : Critical for herbicidal activity .

Analytical Data

| Property | Value | Method | Reference |
|------------------------|

Scientific Research Applications

Synthesis of N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea

The synthesis of this compound typically involves the reaction of isocyanates with amines. A notable method includes a catalyst-free and scalable approach using nucleophilic addition of amines to potassium isocyanate in water. This method has been reported to yield high-purity products efficiently, which is crucial for industrial applications .

Table 1: Comparison of Synthesis Methods

MethodYield (%)ConditionsEnvironmental Impact
Catalyst-Free Nucleophilic AdditionHighMild, aqueous conditionsLow
Traditional Isocyanate ReactionModerateOften requires harsh conditionsModerate

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, compounds similar to this structure have been tested against various cancer cell lines, demonstrating promising growth inhibition rates. One study found that certain urea analogs showed moderate to significant activity against multiple cancer types, with percentage growth inhibitions reaching as high as 89% .

Antioxidant Activity

In addition to anticancer properties, some derivatives have shown notable antioxidant activity. Compounds with methoxy substitutions on the phenyl ring have demonstrated effective free radical scavenging abilities, which are essential for preventing oxidative stress-related diseases .

Activity TypeEffectiveness (%)Tested Compounds
AnticancerUp to 89Various urea analogs
AntioxidantIC50 values ~16 µMMethoxy-substituted ureas

Agrochemical Applications

This compound serves as a key intermediate in the synthesis of herbicides such as Isoproturon, Linuron, and Diuron. These compounds are widely used for crop protection due to their efficacy in controlling weed growth. The scalability of its synthesis makes it suitable for large-scale agricultural production .

Herbicide Development

A case study highlighted the synthesis of Isoproturon from this compound through a one-pot reaction in an environmentally friendly manner. This process not only improved yield but also reduced the need for hazardous solvents, showcasing the compound's potential in sustainable agriculture .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been evaluated for their potential as anticancer agents. A study demonstrated that specific analogs displayed significant cytotoxicity against various cancer cell lines while adhering to Lipinski's rule of five, indicating favorable drug-like properties .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea with key analogs:

Compound Name Substituents (Phenyl) Substituents (Urea) Molecular Formula Use Toxicity/Regulatory Status
This compound 3-Cl, 4-OCH₃ N'-isopropyl C₁₁H₁₄ClN₂O₂ Herbicide (inferred) Data lacking
Metoxuron 3-Cl, 4-OCH₃ N,N-dimethyl C₁₀H₁₃ClN₂O₂ Herbicide Banned (suspected carcinogen)
Isoproturon 4-isopropyl N,N-dimethyl C₁₂H₁₈N₂O Herbicide Regulated in the EU
Chloroxuron 4-(4-Cl-phenoxy) N,N-dimethyl C₁₅H₁₄ClN₂O₂ Herbicide Moderate environmental persistence
Difenoxuron 4-(4-OCH₃-phenoxy) N,N-dimethyl C₁₅H₁₅N₂O₃ Herbicide Low mammalian toxicity

Key Observations :

Substituent Effects on Activity: The 3-chloro-4-methoxyphenyl group in the target compound and metoxuron enhances lipophilicity, aiding membrane penetration in plants. Chloroxuron and difenoxuron incorporate phenoxy groups, which extend conjugation and may increase soil adsorption compared to chloro-methoxy substituents .

Toxicity and Regulation: Metoxuron’s ban (due to carcinogenicity ) highlights the importance of substituent choice. The isopropyl group in the target compound could reduce metabolic activation pathways linked to dimethyl groups, but specific toxicological studies are needed. Isoproturon’s regulation in the EU underscores the environmental risks of urea herbicides, particularly groundwater contamination .

Physicochemical Properties

  • Solubility : The isopropyl group likely reduces water solubility compared to dimethyl analogs (e.g., metoxuron’s solubility: 580 mg/L at 20°C ), impacting formulation and field application.
  • LogP : Estimated logP for the target compound is ~2.5 (higher than metoxuron’s 1.8 due to the isopropyl group), suggesting greater lipid membrane permeability .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea is a compound of significant interest due to its biological properties, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C12_{12}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 243.72 g/mol
  • Functional Groups : Urea group, chloro group, methoxy group

The presence of the chloro and methoxy substituents on the aromatic ring is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the proliferation of certain pathogens. For instance, it has demonstrated activity against Trypanosoma brucei, where it was evaluated using an Alamar Blue growth inhibition assay, yielding promising IC50_{50} values indicating effective inhibition at low concentrations .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been investigated for selective antiproliferative effects against various cancer cell lines, indicating a potential for further development in cancer therapeutics .
  • Selectivity Index (SI) : The selectivity index is a critical measure of the compound's safety and efficacy. For example, compounds with similar structures have shown varying SI values when tested against human embryonic kidney cells and pathogenic cells, suggesting that structural modifications can enhance selectivity towards target cells while minimizing toxicity .

Efficacy Against Pathogens

This compound has been evaluated in vitro against several pathogens:

  • Trypanosoma brucei : The compound showed significant activity with an IC50_{50} value indicating effective inhibition at concentrations less than 10 µM.
  • Trypanosoma cruzi : Although less potent than against T. brucei, the compound still exhibited notable activity, suggesting a broad-spectrum potential against trypanosomatid infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of the chloro and methoxy groups significantly enhances biological activity by influencing electronic properties and steric hindrance.
  • Modifications to the urea moiety can alter binding affinity and selectivity towards biological targets. For instance, compounds with larger alkyl substituents on the urea nitrogen often show decreased potency due to steric hindrance .

Case Study 1: Antiproliferative Activity

A study assessing various derivatives of N-substituted ureas highlighted that modifications to the aromatic ring could lead to enhanced antiproliferative effects against cancer cell lines such as HeLa and MDA-MB 231. The results indicated that specific substitutions could improve binding interactions with cellular targets .

Case Study 2: Antiparasitic Activity

In another evaluation focusing on antiparasitic activity, this compound was part of a series tested for efficacy against T. brucei and T. cruzi. Results demonstrated that compounds with similar structural motifs had varying degrees of success, emphasizing the importance of precise structural modifications in achieving desired biological outcomes .

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